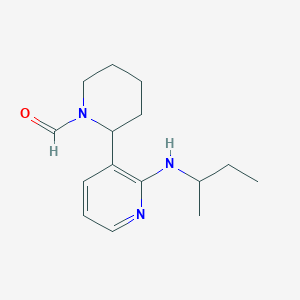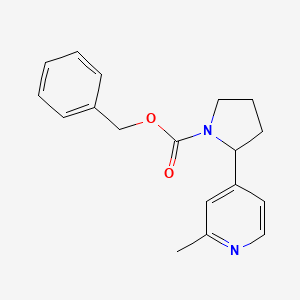
Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a benzyl group, a pyrrolidine ring, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-methylpyridin-4-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and more efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and other carbamate esters.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate ester can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate
- Benzyl 4-methoxypyridin-2-ylcarbamate
- Benzyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness: Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-12-16(9-10-19-14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |
Clé InChI |
FDQXXQNXUBIQCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


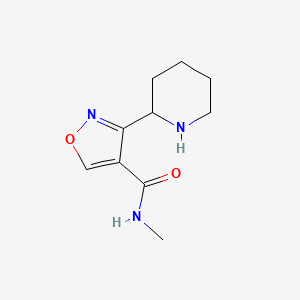
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
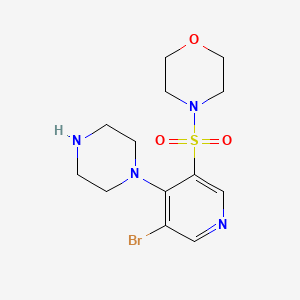
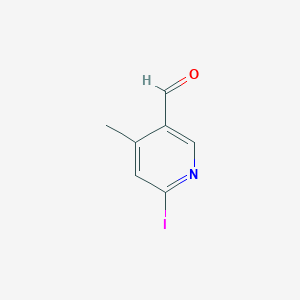
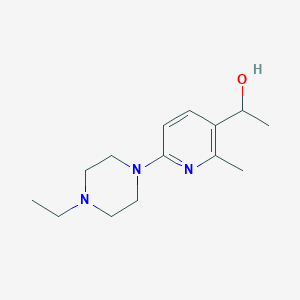
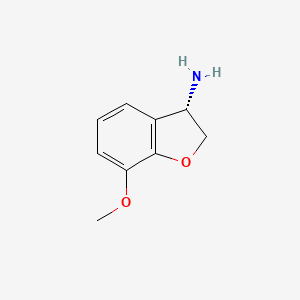
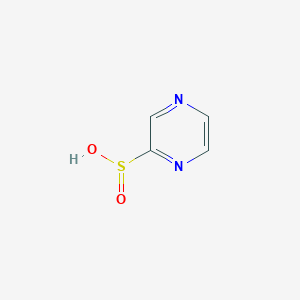
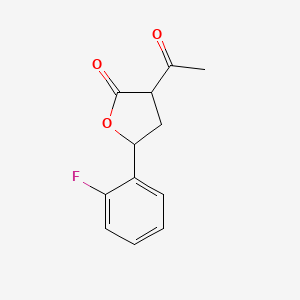
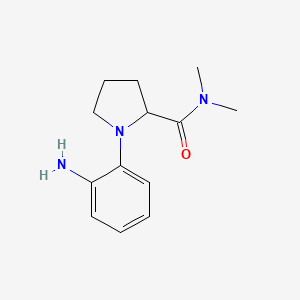
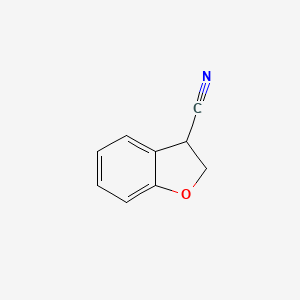
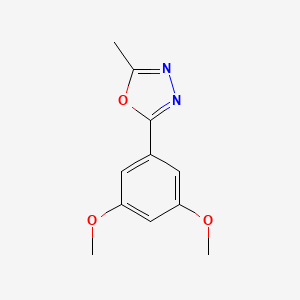
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
